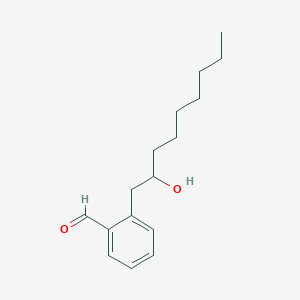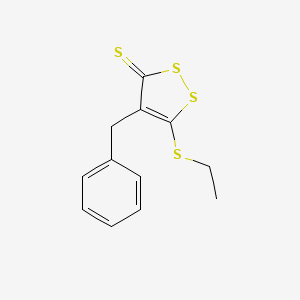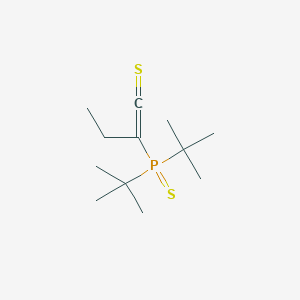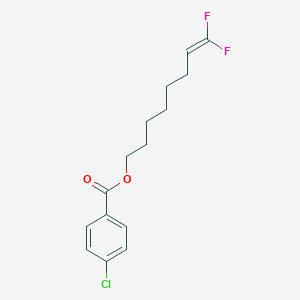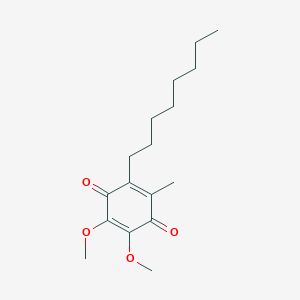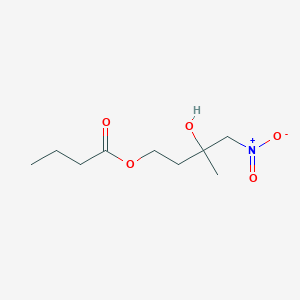
4-Butyryloxy-2-methyl-2-hydroxy-1-nitrobutane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Butyryloxy-2-methyl-2-hydroxy-1-nitrobutane is an organic compound that belongs to the class of nitro compounds. These compounds are characterized by the presence of one or more nitro groups (-NO2) attached to a carbon atom. The compound’s structure includes a butyryloxy group, a methyl group, a hydroxy group, and a nitro group, making it a multifunctional molecule with diverse chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Butyryloxy-2-methyl-2-hydroxy-1-nitrobutane can be achieved through various synthetic routes. One common method involves the esterification of 2-methyl-2-hydroxybutanoic acid with butyric anhydride in the presence of a catalyst such as sulfuric acid. The resulting ester is then nitrated using a mixture of nitric acid and sulfuric acid to introduce the nitro group.
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification and nitration processes. These processes are carried out in reactors equipped with temperature and pressure control systems to ensure optimal reaction conditions and high yields. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
4-Butyryloxy-2-methyl-2-hydroxy-1-nitrobutane undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 4-Butyryloxy-2-methyl-2-oxobutanoic acid.
Reduction: 4-Butyryloxy-2-methyl-2-hydroxy-1-aminobutane.
Substitution: 4-Butyryloxy-2-methyl-2-hydroxy-1-alkoxybutane or 4-Butyryloxy-2-methyl-2-hydroxy-1-aminobutane.
科学的研究の応用
4-Butyryloxy-2-methyl-2-hydroxy-1-nitrobutane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 4-Butyryloxy-2-methyl-2-hydroxy-1-nitrobutane involves its interaction with molecular targets and pathways within biological systems. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxy and ester groups can also participate in hydrogen bonding and other interactions with biomolecules, influencing the compound’s overall activity.
類似化合物との比較
Similar Compounds
- 4-Butyryloxy-2-methyl-2-hydroxy-1-aminobutane
- 4-Butyryloxy-2-methyl-2-oxobutanoic acid
- 4-Butyryloxy-2-methyl-2-hydroxy-1-alkoxybutane
Uniqueness
4-Butyryloxy-2-methyl-2-hydroxy-1-nitrobutane is unique due to the presence of both a nitro group and a hydroxy group in its structure. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.
特性
CAS番号 |
129501-31-1 |
|---|---|
分子式 |
C9H17NO5 |
分子量 |
219.23 g/mol |
IUPAC名 |
(3-hydroxy-3-methyl-4-nitrobutyl) butanoate |
InChI |
InChI=1S/C9H17NO5/c1-3-4-8(11)15-6-5-9(2,12)7-10(13)14/h12H,3-7H2,1-2H3 |
InChIキー |
YJKYJMRZKHQNQI-UHFFFAOYSA-N |
正規SMILES |
CCCC(=O)OCCC(C)(C[N+](=O)[O-])O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Phosphinic amide, N-[(1R)-1-(2-naphthalenyl)propyl]-P,P-diphenyl-](/img/structure/B14271396.png)
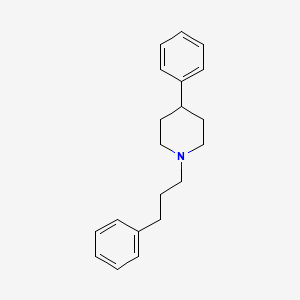
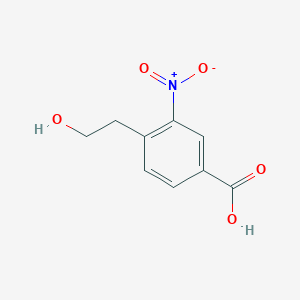
![Methyl 2-[(methylsulfamoyl)amino]benzoate](/img/structure/B14271409.png)
![Bis[(1S)-1-phenylbutyl] bromopropanedioate](/img/structure/B14271418.png)

phosphanium bromide](/img/structure/B14271428.png)
